molecular formula C7H9FN2 B13114307 (2-Fluoro-3-methylpyridin-4-YL)methanamine

(2-Fluoro-3-methylpyridin-4-YL)methanamine

Cat. No.: B13114307
M. Wt: 140.16 g/mol
InChI Key: JHRLDOKXDMDHQZ-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methylpyridin-4-YL)methanamine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the second position, a methyl group at the third position, and a methanamine group at the fourth position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluoro-3-methylpyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-3-methylpyridin-4-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methylpyridin-4-YL)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modifying their function. The methanamine group can form hydrogen bonds with target proteins, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (2-Fluoro-3-methylpyridin-4-YL)methanamine is unique due to the presence of both the fluorine and methanamine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(2-fluoro-3-methylpyridin-4-yl)methanamine

InChI

InChI=1S/C7H9FN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,4,9H2,1H3

InChI Key

JHRLDOKXDMDHQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1F)CN

Origin of Product

United States

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